6-Phenylspiro[3.3]heptan-1-one
Description
Spirocyclic compounds, which feature at least two molecular rings connected by a single common atom, have garnered considerable attention in organic chemistry. wikipedia.org Among these, the spiro[3.3]heptane framework has emerged as a particularly valuable motif. This structure, consisting of two cyclobutane (B1203170) rings sharing a central quaternary carbon, provides a rigid, three-dimensional scaffold that is increasingly exploited in various fields of chemical science. The introduction of a ketone functional group, as seen in spiro[3.3]heptan-1-one, further enhances the synthetic utility of this framework, offering a reactive site for diverse chemical transformations. This article focuses on the specific derivative, 6-Phenylspiro[3.3]heptan-1-one, situated within the broader context of spiro[3.3]heptanone chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-phenylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C13H14O/c14-12-6-7-13(12)8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
ZZSOSYBZYCDOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 3.3 Heptan 1 One Derivatives
Direct Spiroannulation Strategies
Direct spiroannulation strategies are paramount in the construction of the spiro[3.3]heptane core. These methods typically involve the formation of the two cyclobutane (B1203170) rings in a sequential or concerted manner, leading directly to the spirocyclic system.
Strain-Relocating Semipinacol Rearrangements
A powerful and modern approach to the synthesis of spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. This strategy leverages the high ring strain of bicyclo[1.1.0]butane and cyclopropanol (B106826) derivatives to drive the formation of the desired spirocyclic ketone.
A notable and expedient method for the synthesis of substituted spiro[3.3]heptan-1-ones involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This process is initiated by the nucleophilic addition of the lithiated bicyclo[1.1.0]butane to the cyclopropanone (B1606653) equivalent, which is generated in situ from the 1-sulfonylcyclopropanol. The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a 'strain-relocating' semipinacol rearrangement upon treatment with acid to furnish the spiro[3.3]heptan-1-one.
The introduction of a phenyl group at the 6-position of the spiro[3.3]heptan-1-one can be envisioned by utilizing appropriately substituted precursors. For instance, the use of a 1-sulfonylcyclopropanol derived from a phenyl-substituted epoxide or the use of a phenyl-substituted 1-sulfonylbicyclo[1.1.0]butane could potentially lead to the desired product. The preparation of 1-sulfonylcyclopropanols can be achieved from the corresponding sulfonylcyclopropanes, which in turn can be synthesized from precursors like methyl phenyl sulfone.
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |
| 1-Sulfonylcyclopropanol | Lithiated 1-sulfonylbicyclo[1.1.0]butane | 1. Base (e.g., n-BuLi) 2. Acid (e.g., MsOH, AlCl₃) | Substituted spiro[3.3]heptan-1-one | N/A | |
| 1-Phenylsulfonylcyclopropanol | Lithiated 1-phenylsulfonylbicyclo[1.1.0]butane (hypothetical) | 1. n-BuLi, THF, -78 °C 2. MsOH, CH₂Cl₂, rt | 6-Phenylsulfonylspiro[3.3]heptan-1-one (hypothetical) | N/A |
Table 1: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement. N/A: Data not available for the specific phenyl-substituted compound.
The strategy described above is a prime example of nucleophilic addition to an in situ formed cyclopropanone equivalent. 1-Sulfonylcyclopropanols serve as stable and effective precursors to the highly reactive cyclopropanones. The sulfonyl group acts as a protecting group that can be eliminated under basic conditions to generate the transient cyclopropanone, which is immediately trapped by the nucleophile. This approach allows for the controlled generation and reaction of an otherwise unstable intermediate. The subsequent acid-catalyzed rearrangement of the adduct is a key step in forming the spiro[3.3]heptan-1-one core. The process has been shown to be regio- and stereospecific, which is particularly valuable for the synthesis of chiral derivatives.
The crucial step in this synthetic sequence is the acid-catalyzed semipinacol rearrangement of the 1-bicyclobutylcyclopropanol intermediate. The reaction is believed to proceed through the initial protonation of the highly strained bicyclobutyl moiety. This protonation facilitates the cleavage of a C-C bond in the bicyclobutane ring, leading to the formation of a cyclopropylcarbinyl cation. A subsequent-rearrangement, driven by the release of ring strain, results in the expansion of the cyclobutane ring and the formation of the spiro[3.3]heptan-1-one skeleton. The use of Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids like methanesulfonic acid (MsOH) can effectively promote this rearrangement.
Intermolecular and Intramolecular Cycloaddition Reactions
Cycloaddition reactions provide another direct route to the spiro[3.3]heptane framework. Among these, [2+2] cycloadditions are particularly well-suited for the construction of the four-membered rings inherent to this spirocycle.
The [2+2] cycloaddition of a ketene (B1206846) with an olefin is a classical and effective method for the synthesis of cyclobutanones. This methodology can be applied to the synthesis of spiro[3.3]heptan-1-ones by reacting a suitable ketene with a methylenecyclobutane (B73084) derivative. For the synthesis of 6-Phenylspiro[3.3]heptan-1-one, (3-methylenecyclobutyl)benzene would be the logical olefin partner.
A closely related synthesis has been reported for Phenyl 2-(6-Phenylspiro[3.3]heptan-2-ylidene)acetate, which was prepared through the [2+2] cycloaddition of phenyl 2,3-butadienoate (an allenoate that can be considered a ketene equivalent) with (3-methylenecyclobutyl)benzene. This reaction yielded the target spirocyclic compound, demonstrating the feasibility of this approach for installing a phenyl group at the desired position.
Another variation involves the use of dichloroketene, generated in situ, which reacts with an alkene to form a dichlorocyclobutanone. Subsequent dehalogenation would then yield the desired cyclobutanone (B123998). This two-step sequence provides a versatile entry into substituted spiro[3.3]heptane systems.
| Ketene/Ketene Equivalent | Olefin | Reagents and Conditions | Product | Yield | Reference |
| Phenyl 2,3-butadienoate | (3-Methylenecyclobutyl)benzene | Lewis Acid (e.g., Sc(OTf)₃) | Phenyl 2-(6-Phenylspiro[3.3]heptan-2-ylidene)acetate | 40% | |
| Dichloroketene (from Cl₂CHCOCl) | (3-Methylenecyclobutyl)benzene (hypothetical) | Et₃N or activated Zn | 2,2-Dichloro-6-phenylspiro[3.3]heptan-1-one (hypothetical) | N/A |
Table 2: Synthesis of Phenyl-Substituted Spiro[3.3]heptane Derivatives via [2+2] Cycloaddition. N/A: Data not available for the specific reaction.
Allenoate-Alkene [2+2] Cycloadditions
A prominent method for constructing the spiro[3.3]heptane skeleton involves the [2+2] cycloaddition of allenoates with specific alkenes. This approach provides a direct route to polycyclic compounds, including the spiro[3.3]heptane system. nih.gov The reaction between an allenoate, such as phenyl 2,3-butadienoate, and a cyclic 1,1-disubstituted alkene like (3-methylenecyclobutyl)benzene serves as a key example of this strategy. nih.gov This particular reaction yields a derivative, Phenyl 2-(6-Phenylspiro[3.3]heptan-2-ylidene)acetate, demonstrating the method's utility in accessing the core structure of interest. nih.gov
The scope of this cycloaddition is noteworthy. It functions effectively with unactivated terminal alkenes and a range of styrene (B11656) derivatives. nih.gov The scalability of the reaction has also been demonstrated, with successful synthesis on the gram scale. nih.gov However, a limitation is the method's intolerance for substrates containing Lewis basic heteroatoms, such as unprotected alcohols or nitrogen-containing groups, which can inhibit the catalyst. nih.gov
Table 1: Example of Allenoate-Alkene [2+2] Cycloaddition
| Reactant 1 | Reactant 2 | Product | Yield |
|---|---|---|---|
| Phenyl 2,3-butadienoate | (3-Methylenecyclobutyl)benzene | Phenyl 2-(6-Phenylspiro[3.3]heptan-2-ylidene)acetate | 40% |
Data sourced from a study on 1,3-substituted cyclobutane synthesis. nih.gov
Influence of Lewis Acid Catalysis on Cycloaddition Outcomes
Lewis acid catalysis plays a pivotal role in promoting [2+2] cycloadditions between allenoates and alkenes. nih.govnih.gov The addition of a Lewis acid enhances the electrophilicity of the allenoate, thereby increasing its reactivity toward unactivated alkenes. nih.gov This allows the reaction to proceed under milder conditions and often with improved yields compared to thermal cycloadditions. nih.gov
In the synthesis of 1,3-substituted cyclobutanes, which forms the basis for the spiro[3.3]heptane system, a simple Lewis acid promoter is employed. nih.gov Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been identified as effective reagents for these transformations. nih.govnih.gov A key challenge in these reactions is product inhibition, as the resulting cyclobutanone products are often better Lewis bases than the starting allenoates. This necessitates the use of stoichiometric amounts of the Lewis acid to drive the reaction to completion. nih.govnih.gov The use of chiral Lewis acids can also induce enantioselectivity in these cycloadditions, offering a pathway to chiral spirocyclic compounds. nih.govmdpi.com
Mechanistic studies suggest that these Lewis acid-promoted cycloadditions are often concerted but asynchronous processes. nih.govnih.gov This characteristic is crucial for controlling the stereochemistry of the final product. nih.gov
Double Substitution Reactions for Spiro[3.3]heptane Core Formation
Utilizing Di-electrophiles and Di-nucleophiles
A foundational and widely used strategy for constructing the spiro[3.3]heptane core is through a double substitution reaction involving a di-electrophile and a di-nucleophile. This method is a cornerstone of spirocyclic chemistry, allowing for the controlled formation of the complex three-dimensional structure from acyclic or monocyclic precursors.
The typical di-electrophile used in this approach is a 1,1-bis(halomethyl)cyclobutane derivative, such as 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. chemrxiv.orgchemrxiv.org This molecule provides the two electrophilic centers required for the double alkylation event that closes the second four-membered ring. The di-nucleophile is typically an active methylene (B1212753) compound that can be deprotonated twice to attack the electrophilic centers sequentially. This robust methodology has been scaled up for the synthesis of various spiro[3.3]heptane building blocks on kilogram and multigram scales. chemrxiv.orgchemrxiv.orgscilit.com
Examples with Malonate Diesters
Malonate diesters, such as diethyl malonate, are classic and effective di-nucleophiles for the double substitution synthesis of the spiro[3.3]heptane core. chemrxiv.org The process involves the base-mediated formation of a carbanion at the carbon alpha to both carbonyl groups of the malonate ester. This carbanion then undergoes a nucleophilic substitution reaction with a di-electrophile like a 1,1-bis(bromomethyl)cyclobutane. chemrxiv.orgnih.gov
For instance, the NaH-mediated double alkylation of diethyl malonate with a suitable dibromide has been shown to afford the corresponding spiro[3.3]heptane diester in high yield (88%). nih.gov This spirocyclic diester intermediate can then be further transformed. chemrxiv.org A common subsequent sequence involves alkaline saponification to the dicarboxylic acid, followed by thermal decarboxylation to yield a spiro[3.3]heptane carboxylic acid. chemrxiv.org This multi-step process has been successfully employed to produce a 6-(trifluoromethyl)spiro[3.3]heptane carboxylic acid on a scale of up to 118 grams. chemrxiv.org
Table 2: Representative Double Alkylation with Malonate Diester
| Di-electrophile Precursor | Di-nucleophile | Base | Product | Yield |
|---|---|---|---|---|
| 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | Not specified | Diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate | 62% |
| 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Diethyl malonate | NaH | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | 88% |
Data compiled from studies on trifluoromethyl and difluoro spiro[3.3]heptane building blocks. chemrxiv.orgnih.gov
Catalytic Carbocyclization Approaches
Transition Metal-Catalyzed Intramolecular Carbocyclization
Transition metal-catalyzed intramolecular carbocyclization represents a powerful and modern approach for the synthesis of complex cyclic and spirocyclic systems. sorbonne-universite.frresearchgate.net These methods often involve the cycloisomerization of enynes or diynes, where a transition metal catalyst facilitates the formation of new carbon-carbon bonds to build the ring systems. researchgate.net
Catalysts based on metals such as gold, silver, palladium, and titanium have been effectively used in these transformations. researchgate.netnih.gov For example, gold(I) catalysts are known to promote the cycloisomerization of 1,6-diynes to form five-membered rings. researchgate.net Silver catalysts can be employed in tandem reactions to construct complex heterocyclic structures. researchgate.netnih.gov While specific examples leading directly to this compound via this method are not extensively detailed in the reviewed literature, the general principles are broadly applicable. An appropriately substituted enyne or diyne could theoretically undergo an intramolecular carbocyclization to form the spiro[3.3]heptane framework. These reactions are valued for their efficiency and ability to generate molecular complexity rapidly, often under mild conditions. researchgate.net
Organoaluminum Chemistry in Spiro[3.3]heptane Synthesis
Organoaluminum chemistry offers a powerful method for the synthesis of spiro compounds through catalytic cycloalumination, often referred to as the Dzhemilev reaction. researchgate.net This approach has been successfully applied to the synthesis of the spiro[3.3]heptane core. researchgate.netcolab.ws The process involves the reaction of methylenecyclobutane with an organoaluminum reagent like triethylaluminum (B1256330) (Et₃Al) in the presence of a zirconium-based catalyst, typically zirconocene (B1252598) dichloride (Cp₂ZrCl₂). researchgate.netcolab.ws
This reaction does not directly yield a spiro[3.3]heptane but first produces an intermediate, 6-ethyl-6-aluminaspiro[3.4]octane. researchgate.netcolab.ws This aluminacyclopentane derivative is a versatile intermediate that, without being isolated, can be converted into the desired spiro[3.3]heptane skeleton as well as other functionalized spirocycles like spiro[3.4]octan-6-ol and 6-thiaspiro[3.4]octane with high yields. researchgate.netcolab.ws
| Reactants | Catalyst | Intermediate | Product |
| Methylenecyclobutane, Et₃Al | Cp₂ZrCl₂ | 6-Ethyl-6-aluminaspiro[3.4]octane | Spiro[3.3]heptane |
Derivatization and Functionalization of Pre-formed Spiro[3.3]heptane Cores
Once the spiro[3.3]heptane nucleus is synthesized, its utility is greatly expanded through subsequent derivatization and functionalization. This strategy allows for the introduction of a wide array of chemical groups, tailoring the molecule for specific applications. google.com A key advantage of this approach is that the rigid spirocyclic framework is constructed first, allowing for the later introduction of more sensitive functional groups under controlled conditions. google.com
Selective Derivatization of Reactive Centers
The selective modification of specific positions on the spiro[3.3]heptane core is crucial for developing targeted molecules. Synthetic strategies often involve creating intermediates with reactive centers that can be predictably functionalized. For example, in the synthesis of heteroatom-containing spiro[3.3]heptanes, α-substituted lactams can be generated by treating a lactam intermediate with a strong base like lithium diisopropylamide (LDA) and then quenching the resulting anion with a chosen electrophile before the final reduction to the azetidine (B1206935) ring. rsc.org This multi-step sequence allows for precise control over substituent placement. rsc.org The development of such routes enables the introduction of orthogonal exit vectors, which facilitates selective target interaction in medicinal applications by positioning substituents in three-dimensional space. rsc.org
Functional Group Transformations to Alcohols, Amines, and Carboxylic Acids
A variety of mono- and bifunctional spiro[3.3]heptane building blocks, including alcohols, amines, and carboxylic acids, can be prepared on a gram to multigram scale through simple functional group transformations. chemrxiv.orgchemrxiv.orgscilit.com These transformations often start from a ketone or ester functionality on the pre-formed spirocyclic core.
Common transformations include:
Ketone to Carboxylic Acid: A ketone on the spiro[3.3]heptane ring can be converted to a carboxylic acid. One reported sequence involves a Wolff-Kishner reduction of the ketone to form a bromo-substituted spiro[3.3]heptane. chemrxiv.org Subsequent treatment with n-butyllithium (nBuLi) followed by quenching with dry ice (solid CO₂) yields the corresponding carboxylic acid. chemrxiv.org
Diester to Carboxylic Acid: A common intermediate in spiro[3.3]heptane synthesis is a diester derivative. chemrxiv.org This diester can be converted to a dicarboxylic acid via alkaline saponification, followed by thermal decarboxylation to yield the target monocarboxylic acid. chemrxiv.org
Carboxylic Acid to Amine: A carboxylic acid can be transformed into an amine via the Curtius rearrangement. chemrxiv.org
These transformations provide access to key functional groups frequently utilized in drug discovery. chemrxiv.orgscilit.com
| Starting Functional Group | Reagent(s) | Final Functional Group |
| Ketone | 1. Wolff-Kishner reagents 2. nBuLi, then CO₂ | Carboxylic Acid chemrxiv.org |
| Diethyl ester | 1. NaOH (saponification) 2. Heat (decarboxylation) | Carboxylic Acid chemrxiv.org |
| Carboxylic Acid | Curtius rearrangement reagents | Amine chemrxiv.org |
| Diester / Ketone | Various | Alcohols, Amines, Boronate Esters chemrxiv.orgscilit.com |
Introduction of Specific Substituents (e.g., Phenyl, Trifluoromethyl)
The introduction of specific substituents, such as phenyl or trifluoromethyl groups, is critical for modulating the physicochemical properties of the spiro[3.3]heptane scaffold.
Phenyl Group: The synthesis of a phenyl-substituted spiro[3.3]heptane can be achieved through a double substitution reaction. In one approach, phenylacetonitrile (B145931) is reacted with a dielectrophile like 1,3-dibromo-2,2-dimethoxypropane (B40201) in the presence of sodium hydride to produce diethyl-6-cyano-6-phenylspiro[3.3]heptane-2,2-dicarboxylate. diva-portal.org This method directly incorporates the phenyl group onto the spirocyclic core.
Trifluoromethyl Group: A practical and scalable synthesis for 6-(trifluoromethyl)spiro[3.3]heptane derivatives has been developed. chemrxiv.orgchemrxiv.orgscilit.com The strategy does not add the trifluoromethyl group to a pre-formed spirocycle but rather builds the spirocycle from a trifluoromethyl-containing precursor. The key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, is prepared from a commercially available cyclobutanone derivative. chemrxiv.orgchemrxiv.orgscilit.com The spiro[3.3]heptane core is then constructed via the double alkylation of this dibromide with a nucleophile such as diethyl malonate or tosylmethyl isocyanide (TosMIC) on a scale of up to 120 grams. chemrxiv.orgchemrxiv.orgscilit.com
| Substituent | Synthetic Strategy | Key Reagents/Intermediates |
| Phenyl | Double substitution reaction | Phenylacetonitrile, 1,3-dibromo-2,2-dimethoxypropane, NaH diva-portal.org |
| Trifluoromethyl | Spirocyclization of a CF₃-containing precursor | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, Diethyl malonate chemrxiv.orgchemrxiv.orgscilit.com |
Reaction Mechanisms and Reactivity Profiles of Spiro 3.3 Heptan 1 One Frameworks
Rearrangement Pathways: Crafting the Spirocyclic Core
The construction of the sterically demanding spiro[3.3]heptan-1-one skeleton is often achieved through elegant rearrangement reactions that leverage ring strain to drive the desired transformation. These pathways provide a powerful means to access complex molecular architectures from more readily available starting materials.
Elucidation of Semipinacol Rearrangement Mechanisms
A key strategy for the synthesis of substituted spiro[3.3]heptan-1-ones involves a "strain-relocating" semipinacol rearrangement. thieme-connect.dersc.orgnih.govresearchgate.net This process is initiated by the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent, such as a 1-sulfonylcyclopropanol. thieme-connect.denih.gov This addition generates a transient 1-bicyclobutylcyclopropanol intermediate.
In the presence of an acid, this intermediate undergoes a highly specific rearrangement. The reaction is believed to proceed through the initial protonation of the bicyclobutyl moiety, leading to the formation of a cyclopropylcarbinyl cation. thieme-connect.denih.gov This cation then undergoes a thieme-connect.dersc.org-rearrangement, driven by the release of strain, which ultimately yields the spiro[3.3]heptan-1-one structure. thieme-connect.denih.gov This method has been shown to be fully regioselective and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from a chiral cyclopropanone equivalent. thieme-connect.denih.gov
A summary of representative substrates and yields for the synthesis of spiro[3.3]heptan-1-ones via this semipinacol rearrangement is presented in Table 1.
| Entry | Cyclopropanone Equivalent | Bicyclobutane Reagent | Product | Yield (%) |
| 1 | 1-(Phenylsulfonyl)cyclopropanol | Lithiated 1-(phenylsulfonyl)bicyclo[1.1.0]butane | Spiro[3.3]heptan-1-one | 75 |
| 2 | 2-Methyl-1-(phenylsulfonyl)cyclopropanol | Lithiated 1-(phenylsulfonyl)bicyclo[1.1.0]butane | 3-Methylspiro[3.3]heptan-1-one | 82 |
| 3 | 2-Phenyl-1-(phenylsulfonyl)cyclopropanol | Lithiated 1-(phenylsulfonyl)bicyclo[1.1.0]butane | 3-Phenylspiro[3.3]heptan-1-one | 78 |
Strain-Release Driven Transformations
The high degree of ring strain inherent in bicyclo[1.1.0]butanes (BCBs) is a powerful driving force for a variety of chemical transformations that lead to the formation of cyclobutane-containing structures, including the spiro[3.3]heptane framework. thieme-connect.dersc.orgnih.govresearchgate.netrsc.org The release of this strain energy, often initiated by electrophiles, radicals, or light, allows for the construction of complex molecular architectures that would be challenging to synthesize through other means. researchgate.netrsc.org
In the context of spiro[3.3]heptan-1-one synthesis, the strain-release principle is central to the semipinacol rearrangement discussed previously. The energy stored in the bicyclobutyl intermediate is strategically released to drive the formation of the thermodynamically more stable spirocyclic ketone. thieme-connect.denih.gov This concept of harnessing strain energy is a recurring theme in the synthesis of complex polycyclic systems. rsc.orgnih.gov
Carbonyl Group Reactivity: A Gateway to Functionalization
The carbonyl group of 6-Phenylspiro[3.3]heptan-1-one serves as a versatile handle for a wide array of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular scaffolds. The reactivity of this ketone is influenced by the steric environment imposed by the spirocyclic framework.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group in spiro[3.3]heptan-1-ones is susceptible to attack by various nucleophiles. While specific studies on this compound are limited, the reactivity can be inferred from related systems. For instance, the addition of organometallic reagents such as Grignard and organolithium compounds is expected to proceed to form the corresponding tertiary alcohols.
Reductive amination, a type of nucleophilic addition, has been successfully applied to substituted spiro[3.3]heptan-1-ones. For example, the reaction of a spiro[3.3]heptan-1-one derivative with benzylamine, followed by reduction, yields the corresponding amine. chemrxiv.org This transformation highlights the accessibility of the carbonyl group to nitrogen nucleophiles.
Reduction and Oxidation Processes
The carbonyl group of spiro[3.3]heptan-1-one can be readily reduced to the corresponding alcohol or completely removed to form the parent spiroalkane. The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group under basic conditions, has been successfully employed on substituted spiro[3.3]heptan-1-ones. chemrxiv.orgwikipedia.orgmasterorganicchemistry.com For example, treatment of a bromo-substituted spiro[3.3]heptan-1-one with hydrazine (B178648) and a strong base efficiently removes the carbonyl functionality. chemrxiv.org
Furthermore, reduction of the ketone to a secondary alcohol can be achieved using standard hydride reagents. The reduction of a substituted spiro[3.3]heptan-1-one with lithium aluminum hydride (LiAlH4) has been shown to produce the corresponding spiro[3.3]heptan-1-ol in good yield. chemrxiv.org
In terms of oxidation, the Baeyer-Villiger oxidation of cyclic ketones to lactones is a well-established transformation. wikipedia.orgorganic-chemistry.orgnih.gov While specific examples on the spiro[3.3]heptan-1-one framework are not extensively documented, it is anticipated that treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the corresponding lactone through insertion of an oxygen atom adjacent to the carbonyl group. Additionally, enzymatic hydroxylation using P450BM3 has been shown to be a viable method for the oxidation of the spiro[3.3]heptane core. acs.org
A summary of representative reduction and oxidation reactions on the spiro[3.3]heptan-1-one framework is provided in Table 2.
| Entry | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | 6-Bromospiro[3.3]heptan-1-one | Hydrazine, KOH, heat | 2-Bromospiro[3.3]heptane | 85 |
| 2 | Spiro[3.3]heptan-1-one | LiAlH4, Et2O | Spiro[3.3]heptan-1-ol | 92 |
| 3 | Spiro[3.3]heptan-1-one | Benzylamine, H2/Pd | N-Benzylspiro[3.3]heptan-1-amine | 78 |
Condensation Reactions
Condensation reactions provide a powerful tool for carbon-carbon bond formation at the α-position of the carbonyl group. The Aldol (B89426) and Knoevenagel condensations are classic examples of such transformations. wikipedia.orgsigmaaldrich.comsigmaaldrich.comrsc.orgresearchgate.netwikipedia.orgmasterorganicchemistry.com In an Aldol condensation, the enolate of spiro[3.3]heptan-1-one would react with an aldehyde or another ketone to form a β-hydroxy ketone, which could then be dehydrated to an α,β-unsaturated ketone.
Cyclobutane (B1203170) Ring System Reactivity
The cyclobutane rings in spiro[3.3]heptan-1-one systems are the primary sites of chemical reactivity. The strain energy associated with these four-membered rings makes them susceptible to reactions that involve ring-opening or rearrangement to less strained systems.
Ring-opening reactions of cyclobutanes are a common strategy to access linear-chain compounds or to form larger, more stable ring systems. In the context of this compound, these reactions can be initiated by various reagents and conditions, with the phenyl group often playing a crucial role in directing the outcome.
Lewis acid-catalyzed ring-opening has been observed in related 3-arylcyclobutanone systems, suggesting a similar reactivity pattern for this compound. researchgate.net The coordination of a Lewis acid to the carbonyl oxygen would enhance the electrophilicity of the cyclobutane ring, making it susceptible to nucleophilic attack or rearrangement. The presence of the phenyl group can stabilize cationic intermediates that may form during the reaction, thereby facilitating the ring-opening process. For instance, synergistic cleavage of both C2-C3 bonds in 3-arylcyclobutanones has been achieved in the presence of a Lewis acid and water, leading to the formation of aryl alkyl ketones. researchgate.net
Table 1: Examples of Ring-Opening Reactions of Substituted Cyclobutanones
| Starting Material | Reagents and Conditions | Product(s) | Reference |
| 3-Arylcyclobutanones | Lewis Acid, H2O | Aryl alkyl ketones | researchgate.net |
| Simple Cyclobutanones | Fe-catalyst | Conjugated enones | researchgate.net |
The stereochemical outcome of reactions involving the spiro[3.3]heptan-1-one framework is of significant interest, particularly for the synthesis of complex molecules with defined three-dimensional structures. The rigid, spirocyclic nature of the scaffold can provide a basis for stereocontrol in reactions at or adjacent to the cyclobutane rings.
The synthesis of substituted spiro[3.3]heptan-1-ones can be achieved with a high degree of stereocontrol. For example, strain-relocating semipinacol rearrangements have been utilized for the expedient synthesis of these systems. nih.gov This process, when starting from a substituted cyclopropanone equivalent, can be fully regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov The reaction is thought to proceed through a researchgate.netnih.gov-rearrangement of a cyclopropylcarbinyl cation. nih.gov
Furthermore, organocatalyzed desymmetrizing aldol reactions of 3-substituted cyclobutanones have been shown to proceed with very high stereoselectivity, providing a route to functionalized cyclobutanones with excellent control over the newly formed stereocenters. nih.gov While these examples focus on the synthesis of the spirocyclic system itself, they highlight the potential for achieving high levels of stereochemical control in reactions involving this framework. The phenyl group in this compound can influence the stereochemical course of reactions by sterically directing the approach of reagents or by electronically influencing the stability of stereoisomeric transition states.
Table 2: Examples of Stereocontrolled Reactions in the Synthesis of Cyclobutane Systems
| Reaction Type | Substrate | Catalyst/Reagent | Outcome | Reference |
| Semipinacol Rearrangement | 1-Sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes | Acid | Optically active 3-substituted spiro[3.3]heptan-1-ones | nih.gov |
| Aldol Reaction | 3-Substituted Cyclobutanones | N-Phenylsulfonyl-(S)-proline | Excellent diastereo- and enantioselectivity | nih.gov |
Advanced Spectroscopic and Structural Characterization of Spiro 3.3 Heptan 1 One Derivatives
Vibrational and Electronic Spectroscopy
Spectroscopic methods are fundamental in elucidating the functional groups and electronic properties of 6-Phenylspiro[3.3]heptan-1-one.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a definitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the ketone carbonyl (C=O) group, the aromatic phenyl ring, and the aliphatic spiro[3.3]heptane framework.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group. In related spiro[3.3]heptan-1-one derivatives, this C=O stretch is typically observed in the region of 1670–1700 cm⁻¹. For instance, the related compound 6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one shows a characteristic ketone carbonyl stretch around 1700 cm⁻¹. The exact frequency is influenced by the ring strain of the cyclobutanone (B123998) ring.
Other expected characteristic absorption bands for this compound include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple medium to weak bands in the 1600–1450 cm⁻¹ region.
Aliphatic C-H Stretching: Strong bands typically observed in the 2850–2960 cm⁻¹ range, originating from the CH₂ groups of the spiro[3.3]heptane core.
The table below summarizes the expected FT-IR absorption bands for the principal functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Ketone | C=O Stretch | ~1700 |
| Phenyl Ring | C-H Stretch | >3000 |
| Phenyl Ring | C=C Stretch | 1600–1450 |
| Aliphatic CH₂ | C-H Stretch | 2850–2960 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl group and the carbonyl group. The phenyl group typically exhibits multiple absorption bands due to π → π* transitions. The carbonyl group undergoes both π → π* and n → π* transitions. The n → π* transition is characteristically weak and appears at a longer wavelength compared to the more intense π → π* transition. The conjugation between the phenyl ring and the spiro system can influence the position and intensity of these absorption maxima (λmax). While general procedures for analyzing related compounds using UV-Vis spectroscopy are documented, specific λmax values for this compound are not detailed in the available literature. semanticscholar.org
X-ray Crystallography
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. thieme-connect.de It provides precise data on bond lengths, bond angles, and the absolute arrangement of atoms in space.
Determination of Absolute Configuration
This compound is a chiral molecule due to the substituted spirocyclic core. X-ray crystallography is the definitive method for determining the absolute configuration of a specific enantiomer, assigning it as either (R) or (S). nih.gov This technique relies on the phenomenon of anomalous scattering, particularly when heavier atoms are present in the crystal structure. thieme-connect.de By analyzing the intensities of Bijvoet pairs of reflections, the true handedness of the molecule can be established. nih.gov For chiral spiro compounds, such as spirooxindole derivatives, single-crystal X-ray diffraction has been successfully used to ascertain the absolute configuration. acs.org This method would be essential for unequivocally assigning the stereochemistry of an enantiomerically pure sample of this compound.
Elucidation of Solid-State Molecular Structures
The solid-state structure of spiro[3.3]heptane derivatives is characterized by a high degree of rigidity. researchgate.net X-ray crystallographic studies on analogous compounds, such as 6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one, confirm the spiro[3.3]heptane framework, where the two four-membered rings are joined at a central quaternary carbon. These studies reveal that the planes of the two rings are nearly perpendicular to each other, with dihedral angles reported in the range of 90–110°. This orthogonal arrangement is a hallmark of the spiro[3.3]heptane system. The analysis provides precise measurements of bond lengths and angles, confirming the strained nature of the cyclobutane (B1203170) rings.
The following table presents typical structural parameters for a spiro[3.3]heptane ring system based on general crystallographic data.
| Parameter | Description | Typical Value |
| C-C Bond Length (in ring) | Length of carbon-carbon bonds within the cyclobutane rings. | ~1.53 Å acs.org |
| C-O Bond Length (in ring) | Length of carbon-oxygen bonds in related oxetane (B1205548) rings. | ~1.46 Å acs.org |
| C-C-C Bond Angle (in ring) | Internal angle of the cyclobutane rings. | ~84.8° acs.org |
| Ring-Ring Dihedral Angle | The angle between the mean planes of the two spiro-fused rings. | ~90-110° |
Conformational Insights from Crystal Structures
Crystal structure data offers valuable insights into the preferred conformation of the molecule in the solid state. The spiro[3.3]heptane scaffold imparts significant conformational rigidity. researchgate.net The four-membered rings in the spiro[3.3]heptane system are not perfectly planar but adopt a puckered conformation to alleviate some of the inherent ring strain. acs.org The degree of puckering can be influenced by the substituents on the rings. The presence of the phenyl group at the 6-position likely influences the specific puckering of the substituted cyclobutane ring and its orientation relative to the other ring to minimize steric interactions in the crystal lattice. Conformational details for various substituted spiro[3.3]heptanes have been elucidated through X-ray crystallographic studies, highlighting the utility of this technique in understanding the molecule's spatial arrangement. researchgate.net
Computational and Theoretical Investigations of Spiro 3.3 Heptan 1 One Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of electronic structure, reaction energetics, and the prediction of kinetic parameters, providing deep insights into the behavior of spiro[3.3]heptan-1-one systems.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org It is routinely applied to calculate the geometries, energies, and electronic properties of molecules like 6-Phenylspiro[3.3]heptan-1-one. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electron density within the molecule, which governs its structure and reactivity. als-journal.com
For the spiro[3.3]heptan-1-one framework, DFT calculations are crucial for understanding the consequences of its highly strained bicyclic structure. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data where available. als-journal.com The energetics of the system, including its total electronic energy and the relative energies of different isomers, can be computed with high accuracy. acs.org For instance, DFT could be used to compare the stability of this compound with its parent compound, spiro[3.3]heptan-1-one, to quantify the energetic impact of the phenyl substituent.
Table 1: Illustrative DFT-Calculated Structural Parameters for Spiro[3.3]heptan-1-one
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| C-C Bond Length (Cyclobutanone Ring) | 1.54 Å |
| C-C Bond Length (Cyclobutane Ring) | 1.55 Å |
| Spiro-C-C Bond Angle | 88.5° |
| Ring Puckering Angle | 25° |
Note: These are representative values derived from typical DFT calculations on cyclobutane (B1203170) and cyclobutanone (B123998) systems; specific values for this compound would require a dedicated computational study.
Prediction of Transition-State Energies and Reaction Kinetics
A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. bath.ac.uk The transition state is the highest energy point along the minimum energy reaction path and represents the bottleneck of the reaction. wikipedia.org
DFT calculations are used to locate the geometry of transition state structures and compute their energies. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔE‡), a critical determinant of the reaction rate. researchgate.net Theoretical studies on rearrangements of similar spirocyclic systems have successfully used DFT to predict activation barriers, explaining observed product distributions. researchgate.netthieme-connect.com For example, in the synthesis of spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement, computational studies can validate the proposed mechanism by calculating the energy of the proposed cyclopropylcarbinyl cation intermediate and the subsequent rearrangement transition state. researchgate.netnih.gov This allows for the prediction of reaction kinetics before a reaction is attempted in the lab.
Table 2: Hypothetical Transition-State Data for a Reaction Involving Spiro[3.3]heptan-1-one
| Reaction Parameter | Calculated Value (kcal/mol) |
|---|---|
| Enthalpy of Activation (ΔH‡) | +20.5 |
| Gibbs Free Energy of Activation (ΔG‡) | +25.2 |
| Energy of Reaction (ΔE_rxn) | -15.8 |
Note: These values are illustrative examples of typical outputs from transition-state calculations.
Analysis of Substituent Effects on Reactivity
The introduction of a substituent, such as the phenyl group in this compound, can significantly alter the molecule's reactivity. DFT is an ideal tool for systematically studying these substituent effects. By comparing the calculated properties of the substituted molecule with the unsubstituted parent compound, one can dissect the electronic and steric influences of the substituent.
For this compound, the phenyl group can exert both inductive and resonance effects. DFT calculations can quantify these effects by analyzing:
Atomic Charges: Calculating the partial charges on atoms can reveal how the phenyl group alters the electron density distribution, particularly at the reactive carbonyl center and the alpha carbons.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. A substituent can raise or lower the energies of these orbitals, making the molecule more or less susceptible to nucleophilic or electrophilic attack.
Electrostatic Potential Maps: These maps visualize the electron-rich and electron-poor regions of a molecule, providing a clear picture of where reagents are most likely to interact.
By calculating the activation energies for a model reaction (e.g., nucleophilic addition to the carbonyl group) for both the substituted and unsubstituted spiroketone, a quantitative prediction of the substituent's effect on reaction rates can be achieved.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the influence of environmental factors like solvent and temperature. nih.gov
Optimization of Reaction Conditions (Solvent, Temperature)
MD simulations can be employed to understand how reaction conditions affect molecular behavior. By explicitly including solvent molecules in the simulation box, one can study solute-solvent interactions, such as hydrogen bonding, which can stabilize or destabilize reactants, products, and transition states.
For reactions involving this compound, MD simulations could be used to:
Assess Solvent Effects: Simulate a reaction in different solvents (e.g., polar protic, polar aprotic, nonpolar) to observe how the solvent shell organizes around the solute and influences its dynamics and the accessibility of reactive sites.
Study Temperature Dependence: Run simulations at various temperatures to understand how increased thermal energy affects molecular vibrations, conformational flexibility, and the frequency of attaining reactive geometries. This can help rationalize experimentally observed temperature effects on reaction rates and selectivity.
Conformational Landscape Exploration
The spiro[3.3]heptane framework, while rigid, possesses a degree of flexibility, particularly in the puckering of its two cyclobutane rings. The presence of a bulky phenyl group can introduce specific conformational preferences. MD simulations are an excellent tool for exploring the conformational landscape of this compound to identify the most stable (lowest energy) conformers and the energy barriers between them. researchgate.net
An MD simulation samples a vast number of molecular conformations over time. By analyzing the trajectory, one can construct a potential energy surface as a function of key dihedral angles, revealing the various energy minima (stable conformers) and the transition pathways connecting them. This information is critical for understanding how the molecule's shape influences its properties and reactivity. For instance, the accessibility of the carbonyl group to an incoming reagent may differ significantly between various low-energy conformers.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Molecular Modeling for Design and Analysis
Computational and theoretical investigations play a pivotal role in understanding the nuanced structural and electronic properties of complex molecules like this compound. Through molecular modeling, researchers can analyze and predict the behavior of such spirocyclic systems, offering invaluable insights for rational drug design and molecular engineering. These in silico methods allow for the detailed exploration of spatial arrangements, bioisosteric potential, and conformational landscapes, guiding the synthesis and application of these unique chemical entities.
Exit Vector Plot (EVP) Analysis for Spatial Structure
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial orientation of functional groups or substituents attached to a molecular scaffold. researchgate.net For a disubstituted scaffold like this compound, the "exit vectors" represent the bonds connecting the phenyl group and the ketone's carbon atom to the spiro[3.3]heptane core. EVP analysis maps the geometric relationship between these vectors, providing a clear representation of the three-dimensional space occupied by the substituents. researchgate.net
The rigid nature of the spiro[3.3]heptane framework results in highly predictable exit vector orientations. researchgate.net This rigidity is a key advantage in drug design, as it reduces the conformational ambiguity of the molecule, leading to a more precise interaction with biological targets. Previous EVP analyses of isomeric 1,6-disubstituted spiro[3.3]heptane scaffolds have demonstrated their utility as conformationally restricted surrogates for other cyclic systems, such as cyclohexane. researchgate.netresearchgate.netscispace.com This methodology allows for a direct comparison of the spatial coverage of different molecular cores, confirming that the spiro[3.3]heptane system provides a unique and well-defined three-dimensional arrangement for its functional groups. researchgate.net
Theoretical Evaluation of Spiro Compounds as Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane core has been theoretically and experimentally evaluated as a saturated, non-aromatic bioisostere for the phenyl ring. chemrxiv.orgnih.gov This is particularly relevant for this compound, which contains both the spirocyclic core and a phenyl substituent. The theoretical basis for this bioisosteric relationship lies in the ability of the rigid, three-dimensional spiro[3.3]heptane scaffold to place substituents in spatial orientations that mimic those of mono-, meta-, and para-substituted benzene (B151609) rings. chemrxiv.org
A key feature highlighted by computational studies is that, unlike other common phenyl ring bioisosteres (such as bicyclo[1.1.1]pentane) that maintain the collinearity of substituents, the spiro[3.3]heptane core possesses non-collinear exit vectors. chemrxiv.org This non-collinear arrangement allows it to serve as a versatile mimic for different substitution patterns on a benzene ring. nih.govresearchgate.net
Theoretical calculations have also been used to compare the physicochemical properties of drugs containing a phenyl ring with their spiro[3.3]heptane-containing analogs. For instance, replacing a phenyl group with a spiro[3.3]heptane moiety often leads to a decrease in lipophilicity (as measured by the calculated logP or clogP), which can be a desirable attribute for improving the pharmacokinetic profile of a drug candidate. chemrxiv.org
| Compound | Core Structure | Calculated Lipophilicity (clogP) | Metabolic Half-life (t1/2, min) in Human Liver Microsomes |
|---|---|---|---|
| Sonidegib | Phenyl Ring | 6.8 | 93 |
| trans-76 (Spiro[3.3]heptane analog) | Spiro[3.3]heptane | 6.0 | 47 |
| cis-76 (Spiro[3.3]heptane analog) | Spiro[3.3]heptane | 6.0 | 11 |
This table presents comparative data for the drug Sonidegib and its spiro[3.3]heptane analogs, illustrating the impact of bioisosteric replacement on calculated lipophilicity and metabolic stability. Data sourced from computational and experimental studies. chemrxiv.org
Prediction of Conformational Preferences
The conformational behavior of the spiro[3.3]heptan-1-one core is a critical aspect of its molecular design. The spirocyclic system is composed of two cyclobutane rings joined at a central carbon. While often depicted as planar, cyclobutane rings typically adopt a slightly puckered conformation to relieve torsional strain. In the spiro[3.3]heptane system, the conformational preferences are dictated by the interplay between the two rings and the steric and electronic influences of its substituents.
For this compound, the presence of the sp³-hybridized carbon bearing the phenyl group and the sp²-hybridized carbonyl carbon significantly influences the conformational landscape. Theoretical modeling and energy calculations are employed to predict the most stable conformations. These calculations help determine the preferred puckering of the cyclobutane rings and the rotational orientation (rotamer) of the phenyl group relative to the spirocyclic core. The inherent strain and rigidity of the spiro[3.3]heptane motif limit the number of accessible low-energy conformations. rsc.org This conformational restriction is a valuable property in medicinal chemistry, as it can pre-organize the molecule for optimal binding to a target receptor, potentially increasing potency and selectivity. researchgate.net Computational studies have shown that spiro[3.3]heptane derivatives can act as conformationally restricted isosteres of more flexible systems like cyclohexane, allowing them to mimic specific spatial arrangements with greater fidelity. researchgate.net
Strategic Applications of Spiro 3.3 Heptan 1 One Scaffolds in Molecular Design
As Rigid Scaffolds for Structure-Activity Relationship (SAR) Studies
The conformational rigidity of the spiro[3.3]heptane core is a pivotal attribute for its use in SAR studies, which are fundamental to understanding how a molecule's structure relates to its biological activity.
The spirocyclic nature of 6-Phenylspiro[3.3]heptan-1-one, with its two four-membered rings fused at a central carbon, results in a well-defined and rigid three-dimensional geometry. This rigidity allows for the precise and predictable positioning of functional groups in space. researchgate.net The phenyl group at the 6-position and the ketone at the 1-position are held in specific spatial orientations relative to each other. This is crucial in drug design, as the spatial arrangement of pharmacophoric features often dictates the interaction with biological targets. The defined exit vectors from the spiro[3.3]heptane scaffold enable systematic exploration of the chemical space around the core structure, facilitating the optimization of binding interactions. researchgate.net
A significant advantage of using rigid scaffolds like spiro[3.3]heptane is the reduction of the entropic penalty upon binding to a biological target. Flexible molecules have a high degree of conformational freedom in their unbound state. Upon binding, this freedom is lost, which is entropically unfavorable and can weaken the binding affinity. In contrast, rigid molecules like this compound have a much lower conformational entropy in their unbound state. Consequently, the entropic cost of binding is reduced, which can lead to a more favorable free energy of binding and, therefore, higher potency. researchgate.net
The inherent strain in the two cyclobutane (B1203170) rings of the spiro[3.3]heptane core contributes to its high molecular rigidity. This rigidity ensures that the substituents, such as the phenyl group in this compound, are presented to a biological target in a predictable and consistent manner. This "predictable vectorization" is highly advantageous in rational drug design, as it allows chemists to have greater control over how a molecule will interact with its target. researchgate.net The well-defined spatial location of substituents emanating from the rigid core can lead to enhanced target selectivity and improved drug-like properties. researchgate.net The spiro[3.3]heptane motif has been identified as a key element for the activity of various pharmaceutical candidates. nih.gov
As Versatile Synthetic Building Blocks
Beyond its role as a rigid scaffold, this compound and related spiro[3.3]heptan-1-ones are valuable synthetic intermediates. The ketone functionality provides a handle for a wide range of chemical transformations, allowing for the elaboration of the core structure into more complex molecules.
The spiro[3.3]heptan-1-one core can serve as a starting point for the construction of more intricate polycyclic systems. The ketone can be subjected to various reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, to introduce new ring systems or complex side chains. The inherent strain of the cyclobutane rings can also be exploited in strain-release reactions to drive the formation of new chemical bonds and build more complex molecular architectures. nih.gov
The spiro[3.3]heptan-1-one scaffold is amenable to a variety of functionalization reactions, enabling the synthesis of a diverse library of derivatives. For instance, the ketone can be reduced to an alcohol, which can then be further derivatized, or it can be converted to an amine via reductive amination. These functionalized derivatives can then be used as building blocks in the synthesis of larger, more complex molecules for various applications, including drug discovery. nih.gov The development of synthetic methodologies to access functionalized spiro[3.3]heptanes, such as those bearing fluorine or trifluoromethyl groups, has further expanded the utility of this scaffold in medicinal chemistry. nih.govchemrxiv.org
Below is a table summarizing the properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₄O |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 196514-03-1 |
In Catalysis and Materials Science (General)
While the primary focus of research on spiro[3.3]heptan-1-one scaffolds, including this compound, has been in the realm of medicinal chemistry, their unique structural features suggest potential applications in catalysis and materials science. The inherent rigidity and three-dimensionality of the spiro[3.3]heptane core can be advantageous in the design of novel catalytic systems and advanced materials.
Future Research Directions in Phenylspiro 3.3 Heptan 1 One Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted spiro[3.3]heptan-1-ones has been achieved through various methods, including strain-relocating semipinacol rearrangements, nih.gov [2+2] cycloadditions, nih.gov and the reaction of keteneiminium salts with alkenes. nih.govresearchgate.net However, the efficient and stereocontrolled synthesis of 6-phenylspiro[3.3]heptan-1-one presents an ongoing challenge and a primary area for future research.
A key objective will be the adaptation of existing methodologies to incorporate a phenyl-substituted cyclobutane (B1203170) precursor. For instance, the [2+2] cycloaddition of a suitable ketene (B1206846) with phenyl-substituted methylenecyclobutane (B73084) could be a direct route. Future work should focus on optimizing reaction conditions and exploring a range of catalysts to improve yields and scalability.
Furthermore, the development of asymmetric syntheses is crucial for accessing enantiomerically pure forms of this compound, which is vital for applications in medicinal chemistry. Research into chiral catalysts or auxiliaries for cycloaddition reactions or stereoselective rearrangements could provide access to specific stereoisomers. A novel approach involving a strain-relocating semipinacol rearrangement has shown promise for producing optically active 3-substituted spiro[3.3]heptan-1-ones, a strategy that could potentially be adapted for 6-phenyl derivatives. nih.govresearchgate.net
Table 1: Proposed Future Synthetic Strategies for this compound
| Synthetic Strategy | Precursors | Key Research Focus | Desired Outcome |
|---|---|---|---|
| Asymmetric [2+2] Cycloaddition | Dichloroketene, 1-methylene-3-phenylcyclobutane | Development of chiral Lewis acid catalysts | High enantioselectivity and diastereoselectivity |
| Strain-Relocating Rearrangement | Phenyl-substituted 1-bicyclobutylcyclopropanol | Regio- and stereospecificity of the rearrangement | Efficient, telescopic synthesis of chiral products nih.gov |
Exploration of New Reactivity Modes and Transformations
The chemical reactivity of this compound is dictated by its three main components: the ketone carbonyl group, the strained spiro[3.3]heptane core, and the phenyl ring. Future research should systematically explore the interplay between these functional groups to uncover novel transformations.
The ketone offers a handle for a wide array of reactions. Beyond standard transformations like reduction to the corresponding alcohol (6-phenylspiro[3.3]heptan-1-ol) or Wolff-Kishner reduction, scribd.com future studies could investigate stereoselective additions to the carbonyl group. The influence of the distal phenyl group on the facial selectivity of such additions is an unexplored area.
The phenyl ring provides a site for electrophilic aromatic substitution, allowing for the introduction of further functionality. A key research question is how the strained spirocyclic core influences the regioselectivity of these substitutions. Conversely, the reactivity of the strained cyclobutane rings could be exploited. Transition-metal-catalyzed C-H activation or ring-opening reactions could provide pathways to more complex, polycyclic structures that are otherwise difficult to access.
Table 2: Potential Future Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product(s) | Research Goal |
|---|---|---|---|
| Diastereoselective Reduction | Chiral reducing agents (e.g., CBS catalyst) | cis- and trans-6-Phenylspiro[3.3]heptan-1-ol | Control of alcohol stereochemistry |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Nitro- and bromo- substituted derivatives | Investigate directing effects of the spiro-ketone scaffold |
| Palladium-Catalyzed C-C Coupling | Aryl halides, phosphine ligands, base | N-Aryl-diazaspiro[3.3]heptane derivatives | Synthesis of complex derivatives for medicinal chemistry |
Advanced Spectroscopic Characterization of Complex Derivatives
While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for routine characterization, a deeper understanding of the structure and dynamics of this compound and its derivatives requires more advanced methods.
Future research should focus on the synthesis of a library of derivatives and their comprehensive characterization using two-dimensional NMR techniques. Specifically, NOESY (Nuclear Overhauser Effect Spectroscopy) will be invaluable for establishing the relative stereochemistry and through-space proximity of the phenyl ring protons and the protons on the spiro[3.3]heptane framework.
X-ray crystallography will provide definitive proof of structure and detailed information about bond lengths, bond angles, and solid-state conformation. chemrxiv.orgresearchgate.net Obtaining crystal structures of various derivatives will allow for a systematic study of how different substituents affect the molecular geometry and packing. This experimental data is also crucial for validating the results of computational studies.
Table 3: Advanced Spectroscopic and Structural Analysis Techniques
| Technique | Information Gained | Research Application |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals | Structural verification of complex synthetic products |
| NOESY Spectroscopy | Through-space proton-proton correlations | Determination of relative stereochemistry and preferred conformations |
| X-ray Crystallography | Precise 3D molecular structure, bond parameters, packing | Absolute structure determination; study of intermolecular interactions chemrxiv.org |
Application of Advanced Computational Methodologies
Computational chemistry provides powerful tools to predict and rationalize the properties and reactivity of molecules like this compound. Future research should leverage these methods to complement and guide experimental work.
Density Functional Theory (DFT) calculations can be used to determine the ground-state geometries, conformational preferences, and strain energy of the spirocyclic system. These calculations can shed light on the interactions between the phenyl ring and the cyclobutane rings. Furthermore, computational modeling can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which can be compared with experimental results to confirm structural assignments.
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the scaffold in different environments. Of particular interest is the use of computational methods to explore the potential of this compound as a scaffold in drug discovery. Molecular docking simulations can predict the binding of derivatives to biological targets, helping to prioritize compounds for synthesis and biological evaluation. The spiro[3.3]heptane framework has already been identified as a promising bioisostere, and computational studies can further quantify its structural and electronic similarity to other important motifs. researchgate.netchemrxiv.org
Table 4: Future Computational Research Goals
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate strain energy and electronic structure | Understanding of stability and reactivity |
| Time-Dependent DFT (TD-DFT) | Predict UV-Vis and Circular Dichroism spectra | Correlation of structure with chiroptical properties |
| Ab initio NMR Prediction | Calculate ¹H and ¹³C chemical shifts | Aid in the structural elucidation of new derivatives |
Design and Synthesis of Advanced Materials Incorporating Spiro[3.3]heptan-1-one Moieties
The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive building block for the construction of advanced materials with unique properties. The presence of both a reactive ketone and a functionalizable phenyl ring in this compound provides multiple handles for incorporation into larger systems.
A significant future direction is the synthesis of novel polymers. The spirocyclic unit can be incorporated into the polymer backbone or as a pendant group to enhance thermal stability, glass transition temperature, and mechanical strength. The rigidity of the scaffold can be used to control polymer chain architecture and morphology.
Another promising area is the development of liquid crystals. The defined geometry of the this compound core could be used to design new mesogens with specific phase behaviors. Furthermore, the scaffold could be used as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The phenyl group can be further functionalized with coordinating groups to bind metal centers, while the rigid spirocyclic core can act as a strut to build porous, crystalline materials with potential applications in gas storage, separation, and catalysis.
Table 5: Potential Applications in Advanced Materials
| Material Type | Role of this compound | Potential Properties |
|---|---|---|
| High-Performance Polymers | Monomer or cross-linking agent | Increased thermal stability, rigidity, and defined morphology |
| Liquid Crystals | Core mesogenic unit | Novel phase behavior due to rigid, non-planar structure |
| Metal-Organic Frameworks (MOFs) | Rigid organic linker | Tunable porosity and high surface area for catalysis or storage |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 6-Phenylspiro[3.3]heptan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of spiro[3.3]heptan-1-one derivatives typically involves cyclopropane ring-opening or strain-relocating reactions. For example, 3-(tert-Butoxy)spiro[3.3]heptan-1-one was synthesized via a semipinacol rearrangement using 1-sulfonylcyclopropanols and bicyclo[1.1.0]butanes under controlled lithiation conditions . Reaction parameters like temperature (-78°C to room temperature), solvent polarity (THF or Et2O), and stoichiometry of reagents (e.g., LiAlH4 for reductions) critically affect yields. Column chromatography (e.g., 2–20% Et2O/pentane gradients) is standard for purification, with yields ranging from 38% to 87% depending on substituents .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ = 7.35–7.30 ppm for aromatic protons in phenyl derivatives ), GC-MS (m/z 188 [M]<sup>+</sup> for diazaspiro analogs ), and X-ray crystallography for spirocyclic core validation. Polarimetry or chiral HPLC may resolve enantiomers if stereocenters exist . Purity is confirmed via HPLC (≥95% area under the curve) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How does the spirocyclic framework of this compound influence its bioactivity in drug design?
- Methodological Answer : The spiro[3.3]heptane core imposes rigid conformational constraints , mimicking meta- or para-substituted phenyl rings in bioactive molecules. For example, 2,6-diazaspiro[3.3]heptan-1-ones act as β-turn mimetics in peptide analogs, enhancing metabolic stability . Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like GPCRs or kinases. Bioactivity is further modulated by substituents: bromine or fluorine atoms enhance electrophilicity for covalent binding, while tert-butyl groups improve lipophilicity (logP ~2.5–3.0) .
Q. How can researchers resolve contradictions in reported reaction yields for spiro[3.3]heptan-1-one derivatives?
- Methodological Answer : Yield discrepancies (e.g., 38% vs. 50% for iodinated derivatives ) often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Br, F) may slow nucleophilic attacks.
- Steric hindrance : Bulky groups (e.g., tert-butoxy) reduce reaction efficiency.
- Purification losses : Polar byproducts may co-elute during chromatography.
Solutions include optimizing stoichiometry (e.g., excess LiAlH4 for reductions ) or switching to flow chemistry for better control.
Q. What computational methods predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Collision Cross Section (CCS) values (predicted via Travelling Wave Ion Mobility) help assess molecular compactness (e.g., 141.1 Ų for [M+H]<sup>+</sup> ions ). DFT calculations (B3LYP/6-31G*) model strain energy (~15–20 kcal/mol for spiro[3.3]heptane cores ). LogP and solubility are estimated using tools like ChemAxon or Schrödinger’s QikProp, validated via experimental HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
